molecular formula C21H18N4OS2 B11230435 2-(3-Methoxyphenyl)-4-methyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole

2-(3-Methoxyphenyl)-4-methyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole

Cat. No.: B11230435
M. Wt: 406.5 g/mol
InChI Key: IYJIGMZAQCIXCB-UHFFFAOYSA-N
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Description

3-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE is a complex organic compound that features a thiazole ring, a pyridazine ring, and a pyridine ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the thiazole ring through the reaction of a substituted phenylthiourea with α-haloketones under basic conditions. The pyridazine ring can be constructed via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds. The final step often involves coupling the thiazole and pyridazine moieties using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Typical conditions involve the use of solvents like ethanol or dichloromethane and catalysts such as palladium on carbon .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can produce amines .

Mechanism of Action

The mechanism of action of 3-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and pyridazine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity . The compound may also interact with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE is unique due to its combination of thiazole, pyridazine, and pyridine rings, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C21H18N4OS2

Molecular Weight

406.5 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4-methyl-5-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]-1,3-thiazole

InChI

InChI=1S/C21H18N4OS2/c1-14-20(28-21(23-14)15-6-5-8-17(12-15)26-2)18-9-10-19(25-24-18)27-13-16-7-3-4-11-22-16/h3-12H,13H2,1-2H3

InChI Key

IYJIGMZAQCIXCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=CC=CC=N4

Origin of Product

United States

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